![molecular formula C12H8BrF2NO B2917228 5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1549835-87-1](/img/structure/B2917228.png)
5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound is also known by its chemical name, BDF-8634, and has been the subject of several studies that have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of BDF-8634 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. BDF-8634 has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to play a role in cell growth and survival.
Biochemical and Physiological Effects
BDF-8634 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the improvement of cognitive function in animal models of neurodegenerative diseases, and the reduction of inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BDF-8634 in lab experiments include its potent activity against cancer cells and its potential neuroprotective effects. However, the limitations of using BDF-8634 include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BDF-8634, including the development of more potent analogs of BDF-8634, the exploration of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of BDF-8634 for various applications.
Méthodes De Synthèse
The synthesis of BDF-8634 involves the reaction between 3,4-difluorobenzylamine and 5-bromo-1,2-dihydropyridin-2-one in the presence of a suitable catalyst. This reaction results in the formation of BDF-8634, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
BDF-8634 has been studied for its potential applications in various fields of research, including cancer research, neurology, and pharmacology. In cancer research, BDF-8634 has been shown to inhibit the growth of cancer cells and induce cell death in vitro. In neurology, BDF-8634 has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, BDF-8634 has been studied for its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
5-bromo-1-[(3,4-difluorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-2-4-12(17)16(7-9)6-8-1-3-10(14)11(15)5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPZINOUJSRNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

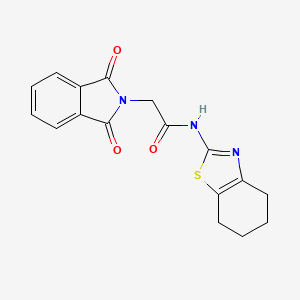
![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)
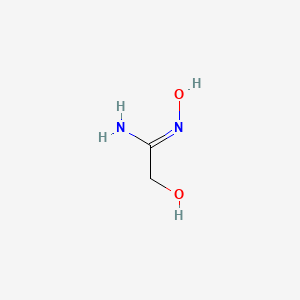

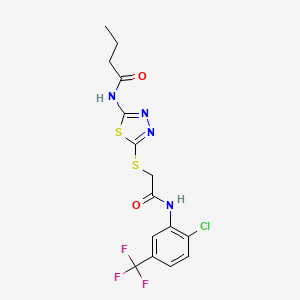
![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
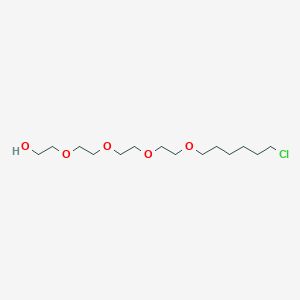
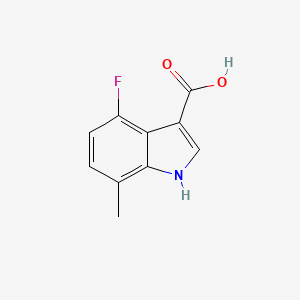
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
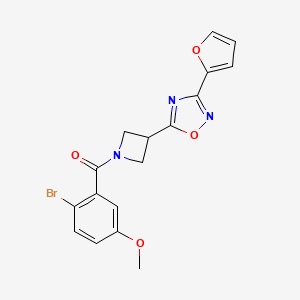
![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)